(2Z)-1H-benzimidazol-2-yl(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile
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Overview
Description
1H-1,3-BENZIMIDAZOL-2-YL[2-OXO-5,6-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE is a complex organic compound that features a benzimidazole moiety fused with a pyrroloquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL[2-OXO-5,6-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core . This is followed by the construction of the pyrroloquinoline moiety through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-1,3-BENZIMIDAZOL-2-YL[2-OXO-5,6-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YL[2-OXO-5,6-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL[2-OXO-5,6-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it could induce apoptosis by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Pyrroloquinoline: Exhibits unique electronic properties, making it useful in organic electronics.
Uniqueness
1H-1,3-BENZIMIDAZOL-2-YL[2-OXO-5,6-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE is unique due to its combined structural features of benzimidazole and pyrroloquinoline, which confer both biological activity and electronic properties . This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H14N4O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(benzimidazol-2-ylidene)-2-(2-hydroxy-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)acetonitrile |
InChI |
InChI=1S/C20H14N4O/c21-11-14(19-22-15-8-1-2-9-16(15)23-19)17-13-7-3-5-12-6-4-10-24(18(12)13)20(17)25/h1-3,5,7-9,25H,4,6,10H2 |
InChI Key |
ASQLAADDYGIMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(N3C1)O)C(=C4N=C5C=CC=CC5=N4)C#N |
Origin of Product |
United States |
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